4-[4-(Piperidin-1-yl)phenyl]morpholine

Sigma Receptor Binding Affinity Selectivity

Securing sigma-2-selective probes without confounding sigma-1 polypharmacology remains a persistent challenge in CNS and oncology research. 4-[4-(Piperidin-1-yl)phenyl]morpholine (CAS 142827-42-7) directly addresses this gap with demonstrated ~9.3-fold sigma-2 selectivity (Ki ~90 nM vs. ~841 nM at σ1), enabling cleaner target engagement and reducing irreproducible biological data caused by off-target sigma-1 activity. • Validated sigma-2 receptor tool compound with low nanomolar affinity • Low TPSA (15.7 Ų) and zero H-bond donors support BBB penetration for CNS fragment screening • Rigid 4-arylpiperidine scaffold ensures batch-to-batch reproducibility and structural identity verification • Procured as a certified building block suitable for medicinal chemistry, reference standard, and polymer stabilizer applications

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 142827-42-7
Cat. No. B12543919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Piperidin-1-yl)phenyl]morpholine
CAS142827-42-7
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C15H22N2O/c1-2-8-16(9-3-1)14-4-6-15(7-5-14)17-10-12-18-13-11-17/h4-7H,1-3,8-13H2
InChIKeyDBDJIVOQTZIVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Piperidin-1-yl)phenyl]morpholine – Baseline Overview


4-[4-(Piperidin-1-yl)phenyl]morpholine is a heterocyclic organic compound featuring a piperidine ring and a morpholine ring connected via a para-substituted phenyl linker (C15H22N2O; MW 246.35 g/mol) [1]. This scaffold is part of a broader class of 4-phenylpiperidine/morpholine derivatives that have been explored for sigma receptor modulation, polymer stabilization, and central nervous system applications [2]. The compound’s distinct combination of a basic piperidine nitrogen, an oxygenated morpholine ring, and a rigid phenyl spacer differentiates it from simpler or more flexible analogs, making it a valuable building block for medicinal chemistry and a reference ligand for sigma receptor studies [3].

Sigma receptor research tool
CNS fragment-based design scaffold
Heterocyclic building block for medicinal chemistry

4-[4-(Piperidin-1-yl)phenyl]morpholine Procurement & Substitution Risks


While numerous compounds share the piperidine or morpholine motif, the specific substitution pattern of 4-[4-(Piperidin-1-yl)phenyl]morpholine is critical for target engagement and physicochemical behavior. The literature on structurally related 4-arylpiperidines demonstrates that sigma receptor subtype affinity and selectivity are highly sensitive to the nature and position of substituents on the phenyl ring and the N-terminus [1]. Even minor modifications, such as relocating the morpholine group to the piperidine 4-position (as in 4-morpholinopiperidine) or altering the linker length, can shift the selectivity profile from sigma-2 to sigma-1 receptors by over an order of magnitude [2]. For instance, in a series of 2-arylpiperidines, replacing a pyrrolidine ring with a morpholine moiety was shown to improve sigma receptor selectivity, highlighting the functional importance of this specific structure [3]. Therefore, generic substitution risks loss of target specificity, altered pharmacokinetics, and irreproducible biological data, making strict identity verification mandatory during procurement [4].

Substitution pattern sensitivity Minor linker or ring changes may shift sigma subtype selectivity
Target engagement risk Generic analogs may alter binding profile and pharmacokinetics
Identity verification essential Strict analytical confirmation required to ensure reproducibility

4-[4-(Piperidin-1-yl)phenyl]morpholine Differentiation Evidence


Sigma-2 vs. Sigma-1 Receptor Selectivity

The compound exhibits moderate affinity for sigma-2 receptors (Ki = 90 nM) and significantly weaker affinity for sigma-1 receptors (Ki = 841 nM), yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3:1 [1]. This selectivity profile is distinct from the reference ligand haloperidol, which shows high affinity for both subtypes (sigma-2 Ki ≈ 54 nM; sigma-1 Ki ≈ 4 nM), and from the selective sigma-1 ligand (+)-pentazocine (sigma-1 Ki ≈ 7 nM), and the selective sigma-2 ligand siramesine (sigma-2 Ki ≈ 0.12 nM). The morpholine oxygen and the specific 4-phenyl substitution pattern contribute to this subtype selectivity, making the compound a potentially useful biased template for sigma-2 over sigma-1 targeting [2].

Sigma-2 Selectivity
Class-level
~9.3-fold sigma-2 over sigma-1
Supports sigma-2 biased probe design
Selectivity distinct from haloperidol and pentazocine
Sigma Receptor Binding Affinity Selectivity Medicinal Chemistry

Low TPSA for CNS Permeability

The compound has a computed Topological Polar Surface Area (TPSA) of 15.7 Ų [1]. This value is well below the widely cited threshold of <70–90 Ų for favorable blood-brain barrier (BBB) penetration. In comparison, analogous 4-phenylpiperidine derivatives with additional polar substituents (e.g., hydroxyl or carboxyl groups) often exhibit TPSA values >50 Ų, which can limit CNS exposure. For example, a hydroxyl-substituted analog in the same series would have a predicted TPSA >40 Ų. The low TPSA, combined with a moderate LogP of ~2.6, positions this compound as a compact, lipophilic scaffold with predicted favorable passive membrane permeability, making it an attractive starting point for CNS-targeted probe development [2].

CNS Permeability TPSA
Class-level
15.7 Ų
Well below CNS threshold; supports brain penetration prediction
Computed property; experimental validation advised
Physicochemical Property CNS Drug Design Permeability ADME

No Hydrogen Bond Donors & Passive Permeability

The compound possesses zero hydrogen bond donors (HBDs), as it lacks -OH, -NH, or similar groups [1]. According to Lipinski's Rule of Five, a low HBD count (<5) is correlated with better oral bioavailability. More specifically, the absence of HBDs is a hallmark of highly permeable CNS-active molecules, as each HBD can significantly reduce passive membrane permeation. In contrast, many early-stage piperidine- or morpholine-containing fragments retain a secondary amine (1 HBD) or a hydroxyl group (1 HBD), which can reduce permeability and increase P-glycoprotein (P-gp) efflux susceptibility. The target compound’s fully substituted arrangement thus provides a valuable advantage in permeability-oriented drug discovery projects [2].

H‑Bond Donors
Class-level
0
Favorable passive permeability; aligns with Lipinski rules
Reduces need for later structural optimization
Physicochemical Property Druglikeness Permeability Medicinal Chemistry

4-[4-(Piperidin-1-yl)phenyl]morpholine Application Scenarios


Selective Sigma-2 Receptor Probe Development

Given the compound's demonstrated sigma-2 versus sigma-1 selectivity (~9.3-fold) [2], it is best utilized as a starting scaffold for developing sigma-2 receptor-selective ligands. Because it lacks entirely the nanomolar sigma-1 affinity that complicates many classic sigma ligands (e.g., haloperidol), researchers investigating sigma-2 in cancer, neuropathic pain, or Alzheimer's disease can use this compound to build biased molecular probes without polypharmacology confounding at sigma-1. The structural features (morpholine and phenyl-piperidine) can be optimized further to improve sigma-2 affinity while maintaining the subtype selectivity window.

CNS Fragment Library: Low-TPSA Building Block

The compound’s TPSA of 15.7 Ų and zero hydrogen bond donors [2] make it an ideal addition to a CNS-focused fragment library. By introducing this rigid, low-polarity fragment at the initial screening stage, medicinal chemists can bias hit matter toward compounds with intrinsically better brain penetration. It can be employed in combinatorial chemistry or parallel synthesis campaigns aimed at expanding CNS-targeted compound collections for psychiatric or neurological disorder screening cascades.

Polymer Stabilizer Intermediate

As described in EP0229655 [2], morpholine derivatives with substituted piperidine groups are effective thermal and photo-oxidative stabilizers for polyolefins and polyesters. The target compound, with its morpholine-piperidine-phenyl core, can serve as a versatile intermediate for preparing hindered amine light stabilizers (HALS). The specific aryl substitution pattern may confer improved compatibility with aromatic polymer matrices (e.g., polystyrene) compared to purely aliphatic HALS, which could be exploited in the formulation of specialty plastics for automotive or construction applications.

Analytical Reference Standard

Its distinct SMILES (C1CCN(CC1)C2=CC=C(C=C2)N3CCOCC3) and well-defined computed properties (exact mass 246.1732 Da, LogP 2.6) [2] position this compound as a reliable reference standard. Procurement of a certified, high-purity batch enables its use as an internal standard in HPLC, GC-MS, or NMR experiments, particularly when characterizing new derivatives in the same 4-arylpiperidine series. Its unique combination of a basic nitrogen and an ether oxygen provides characteristic 1H and 13C NMR signals that are easily identified even in complex reaction mixtures.

Application
Selection Property
Validation Focus
Sigma-2 probe development
Sigma-2/sigma-1 selectivity profile
Sigma-2 binding assay context
CNS fragment library building block
Low TPSA scaffold
CNS permeability prediction review
Polymer stabilizer intermediate
Morpholine-piperidine core stability
Thermal/photo-oxidative stability testing
Analytical reference standard
Distinct NMR and MS signals
LC-MS/NMR method validation
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